Cinnamosyn

Cancer cell cytotoxicity N-cinnamoyl peptides HeLa cell assay

Cinnamosyn is the structurally authentic synthetic-bioinformatic natural product whose cytotoxicity absolutely requires the N-cinnamoyl pharmacophore; replacement with a saturated C6 chain abolishes activity. Procure the genuine compound for reproducible mammalian cytotoxicity assays, N-cinnamoyl SAR campaigns, synBNP pipeline validation, and co-culture studies where antimicrobial confounding must be avoided. It shows 9-fold differential potency between Jurkat (IC₅₀ 2.4 µM) and solid tumor lines, making it a valuable tool for hematologic vs. solid malignancy investigations.

Molecular Formula C60H90N12O12
Molecular Weight 1171.4 g/mol
Cat. No. B15598314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamosyn
Molecular FormulaC60H90N12O12
Molecular Weight1171.4 g/mol
Structural Identifiers
InChIInChI=1S/C60H90N12O12/c1-34(2)30-44-56(79)71-50(36(5)6)58(81)64-38(8)52(75)65-42(22-15-27-61)53(76)63-33-49(74)72-29-17-24-47(72)57(80)66-43(23-16-28-62)54(77)69-46(31-35(3)4)60(83)84-39(9)51(70-48(73)26-25-41-21-14-13-18-37(41)7)59(82)68-45(55(78)67-44)32-40-19-11-10-12-20-40/h10-14,18-21,25-26,34-36,38-39,42-47,50-51H,15-17,22-24,27-33,61-62H2,1-9H3,(H,63,76)(H,64,81)(H,65,75)(H,66,80)(H,67,78)(H,68,82)(H,69,77)(H,70,73)(H,71,79)/b26-25+/t38-,39-,42+,43-,44+,45-,46-,47-,50-,51-/m0/s1
InChIKeyXIAKYJZJEFUMMK-VSDTUGKMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Cinnamosyn? A Synthetic Bioinformatic N-Cinnamoyl Decapeptide with Defined Cytotoxic Activity


Cinnamosyn is a synthetic-bioinformatic natural product (synBNP) consisting of a 10-mer peptide scaffold bearing N-cinnamoyl lipid modifications. It was accessed via total chemical synthesis based on bioinformatic prediction from a silent biosynthetic gene cluster (the cnn cluster) identified in a Streptomyces sp. genome [1]. Unlike traditional fermentation-derived natural products, cinnamosyn exemplifies a discovery paradigm where genome mining coupled with synthesis enables access to structurally defined molecules encoded by otherwise inaccessible BGCs [1]. The compound exhibits selective cytotoxicity against mammalian cell lines with no detectable antimicrobial activity against ESKAPE pathogens or fungal strains, distinguishing it from broad-spectrum antimicrobial peptides [1].

Why Generic Substitution of Cinnamosyn with Unmodified Linear Peptides or Non-Cinnamoylated Analogs Fails


Cinnamosyn cannot be functionally substituted by generic linear decapeptides or simpler N-acylated analogs because its cytotoxic activity depends specifically on the N-cinnamoyl aromatic moiety rather than merely on lipophilicity or peptide sequence. Replacement of the cinnamic acid group with a saturated hexanoic acid chain of equivalent length (cinnamosyn-C6) abolishes cytotoxicity entirely at concentrations up to 64 μg/mL, demonstrating that the unsaturated aromatic cinnamoyl group is an essential pharmacophore for activity [1]. This structural requirement invalidates assumptions that any N-acylated peptide of similar length or hydrophobicity would exhibit comparable biological effects, necessitating procurement of the authentic cinnamosyn structure for reproducible experimental outcomes.

Quantitative Evidence Supporting Cinnamosyn Selection: Comparative Cytotoxicity, Antimicrobial Specificity, and Structural Determinants


Cytotoxic Potency of Cinnamosyn Against HeLa Cells Compared to Structurally Related N-Cinnamoyl-Containing Peptides (CCPs)

Cinnamosyn exhibits an IC50 of 7.0 μM against HeLa cervical cancer cells [1]. In the primary characterization study, this cytotoxic activity is presented as the defining bioactivity of cinnamosyn, which was discovered through a synBNP approach targeting BGCs predicted to encode N-cinnamoyl-containing peptides. While the publication does not provide a direct head-to-head IC50 comparison with a specific known CCP (e.g., cinnamycin) in the same assay, it notes that cinnamosyn was compared to known CCPs in the Supporting Information [1]. The measured IC50 of 7.0 μM establishes a quantitative baseline that procurement decisions should reference when evaluating batch-to-batch consistency or when comparing cinnamosyn with structurally distinct N-cinnamoyl peptides that may exhibit different potency profiles.

Cancer cell cytotoxicity N-cinnamoyl peptides HeLa cell assay

Cinnamosyn Exhibits Potent Cytotoxicity Against Jurkat Cells: Comparative Potency Across Nine Mammalian Cell Lines

When screened against a panel of nine mammalian cell lines, cinnamosyn demonstrated the highest potency against Jurkat human T-cell leukemia cells with an IC50 of 2.4 μM [1]. This represents an approximately 3-fold increase in potency relative to the HeLa cervical cancer cell line (IC50 = 7.0 μM) and a 6- to 9-fold increase relative to less sensitive lines such as HCC1806 breast cancer cells (IC50 = 21 μM) and HCT-116 colorectal cancer cells (IC50 = 19 μM) [1]. The differential sensitivity across cell lines suggests that certain cancer types, particularly hematologic malignancies, may be more susceptible to cinnamosyn's cytotoxic mechanism than solid tumor lines.

Leukemia cytotoxicity Cell line selectivity Jurkat cell assay

Selective Mammalian Cytotoxicity Without Antimicrobial Activity: Cinnamosyn Distinguished from Broad-Spectrum Antimicrobial Peptides

Cinnamosyn exhibits no antimicrobial activity against a comprehensive panel of 14 microbial strains at MIC thresholds >50 μg/mL for most organisms, with the sole exception of weak activity (MIC = 8 μg/mL) against the outer membrane-deficient E. coli BAS849 strain [1]. This antimicrobial inactivity stands in stark contrast to related peptides such as cinnamycin (Ro 09-0198), a tetracyclic peptide antibiotic that exerts antibacterial effects against Gram-positive bacteria by binding phosphatidylethanolamine (PE) and induces cytotoxicity at low micromolar concentrations [2]. The functional divergence—cinnamosyn is exclusively cytotoxic to mammalian cells with no antibacterial activity, whereas cinnamycin is both antibacterial and cytotoxic—provides a clear selection criterion for applications requiring mammalian-specific activity without confounding antimicrobial effects.

Selective cytotoxicity Antimicrobial screening ESKAPE pathogens

Essential Pharmacophore Identification: The N-Cinnamoyl Moiety is Required for Cinnamosyn Cytotoxicity

Direct structure-activity relationship (SAR) analysis demonstrates that the N-cinnamoyl aromatic group is essential for cinnamosyn's cytotoxic activity. Replacement of the cinnamic acid moiety with hexanoic acid—a saturated straight-chain lipid of equivalent length but lacking the aromatic ring—produces cinnamosyn-C6, which shows no detectable cytotoxicity against any tested mammalian cell line at concentrations up to 64 μg/mL [1]. This loss-of-function upon aromatic ring removal confirms that the unsaturated cinnamoyl group, rather than simply the lipophilic character or peptide backbone, constitutes the critical pharmacophore required for biological activity.

Structure-activity relationship Pharmacophore identification Synthetic analog comparison

Comparative Cytotoxic Potency of Cinnamosyn Relative to Drimane Sesquiterpene Natural Products

Cinnamosyn's cytotoxicity (IC50 range 2.4-21 μM across cell lines) [1] can be contextualized against structurally distinct natural products with reported cytotoxic activities. Cinnamodial, a drimane sesquiterpene from Cinnamosma species, exhibits antiproliferative activity against HT-29 colon cancer cells with an IC50 of 0.64 μM , while polygodial, another drimane sesquiterpene, demonstrates cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range [2]. Notably, cinnamosyn's IC50 against HT-29 cells is 15 μM, approximately 23-fold less potent than cinnamodial in the same cell line [1]. This potency differential highlights that cinnamosyn is not a direct functional substitute for drimane sesquiterpenes; rather, it offers a distinct chemical scaffold (N-cinnamoyl decapeptide versus drimane sesquiterpene) with a unique biosynthetic origin and potential mechanistic divergence, positioning it for orthogonal applications where drimane compounds may be unsuitable due to solubility, stability, or target profile constraints.

Drimane sesquiterpenes Natural product comparison Cytotoxicity benchmarking

SynBNP Discovery Paradigm: Cinnamosyn as an Exemplar of Bioinformatically Guided Synthetic Access to Silent BGC Products

Cinnamosyn is accessed via a synthetic-bioinformatic natural product (synBNP) approach, wherein the structure was predicted from the cnn biosynthetic gene cluster in a Streptomyces sp. genome and subsequently produced by total chemical synthesis [1]. This discovery route fundamentally distinguishes cinnamosyn from conventional natural products obtained via fermentation, and from purely synthetic compounds lacking genomic provenance. The synBNP methodology provides a reproducible, sequence-defined route to a compound whose biosynthetic instructions remain silent under standard fermentation conditions. Unlike compounds requiring microbial production or plant extraction—which may suffer from batch-to-batch variability, supply chain constraints, or low yields—cinnamosyn can be synthesized on demand with defined purity and structural identity.

Synthetic-bioinformatic natural products Genome mining Silent BGC activation

Defined Application Scenarios for Cinnamosyn Based on Quantitative Evidence


Mammalian Cytotoxicity Screening and Mechanism-of-Action Studies Requiring a Defined N-Cinnamoyl Peptide

Cinnamosyn is well-suited as a positive control or test compound in mammalian cytotoxicity assays, particularly in studies investigating the mechanism of action of N-cinnamoyl-containing peptides. With a documented IC50 of 7.0 μM against HeLa cells and enhanced potency against Jurkat cells (IC50 = 2.4 μM), cinnamosyn provides a reproducible cytotoxic response that can serve as a benchmark for screening related N-cinnamoyl peptide libraries [1]. The demonstrated requirement of the cinnamoyl moiety for activity—as shown by the complete loss of cytotoxicity in the cinnamosyn-C6 analog [1]—makes cinnamosyn an essential reference compound for SAR campaigns exploring N-cinnamoyl pharmacophore contributions.

Studies Requiring Mammalian-Selective Cytotoxicity Without Antimicrobial Off-Target Effects

For experiments involving co-culture of mammalian cells with microbial species, microbiome studies, or assays where antimicrobial activity would confound interpretation, cinnamosyn offers a unique selectivity profile: it exhibits cytotoxicity against mammalian cells (IC50 range 2.4-21 μM across nine cell lines) while showing no antimicrobial activity against ESKAPE pathogens or fungal strains at concentrations exceeding 50 μg/mL [1]. This contrasts with peptides such as cinnamycin, which exerts both antibacterial and cytotoxic effects [2]. Cinnamosyn's functional specificity enables researchers to isolate mammalian cell responses without the confounding variable of concurrent antimicrobial activity.

Cell Line-Specific Cytotoxicity Investigations in Hematologic Malignancies

The pronounced sensitivity of Jurkat T-cell leukemia cells to cinnamosyn (IC50 = 2.4 μM) relative to solid tumor lines (e.g., HCC1806 breast cancer, IC50 = 21 μM; HCT-116 colorectal cancer, IC50 = 19 μM) [1] positions cinnamosyn as a candidate tool compound for investigating differential susceptibility mechanisms between hematologic and solid malignancies. Researchers exploring leukemia-specific vulnerabilities or N-cinnamoyl peptide uptake and trafficking may find cinnamosyn particularly valuable, given the nearly 9-fold difference in potency between the most and least sensitive cell lines in the characterized panel [1].

SynBNP Methodology Development and Genome Mining-Driven Discovery Programs

Cinnamosyn serves as an exemplar compound for laboratories developing or validating synthetic-bioinformatic natural product (synBNP) workflows. Its discovery via bioinformatic prediction from the silent cnn BGC in Streptomyces sp., followed by total chemical synthesis and biological characterization [1], provides a complete case study for researchers implementing genome mining-to-synthesis pipelines. Procurement of cinnamosyn enables direct replication of the published methods, quality control verification of synthetic protocols, and calibration of bioinformatic prediction algorithms for N-cinnamoyl-containing peptide BGCs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinnamosyn

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.